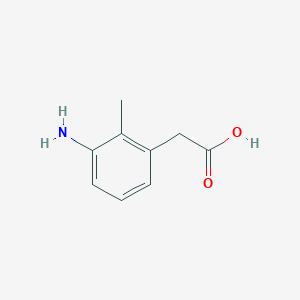

2-(3-Amino-2-methylphenyl)acetic acid

CAS No.: 23876-07-5

Cat. No.: VC2272719

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23876-07-5 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 2-(3-amino-2-methylphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5,10H2,1H3,(H,11,12) |

| Standard InChI Key | HAEOWGGKJKYBFT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1N)CC(=O)O |

| Canonical SMILES | CC1=C(C=CC=C1N)CC(=O)O |

Introduction

Physical and Chemical Properties

2-(3-Amino-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2 . Its structure consists of a phenyl ring substituted with an amino group at position 3, a methyl group at position 2, and an acetic acid group attached to the ring. The precise arrangement of these functional groups contributes to the compound's unique physical and chemical properties.

The physical properties of this compound have been well-documented and are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 23876-07-5 |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.18900 g/mol |

| Exact Mass | 165.07900 |

| Density | 1.22 g/cm³ |

| Boiling Point | 356.996°C at 760 mmHg |

| Flash Point | 169.705°C |

| PSA (Polar Surface Area) | 63.32000 |

| LogP | 1.78550 |

| Vapor Pressure | 0 mmHg at 25°C |

| Index of Refraction | 1.602 |

This compound's relatively high boiling point (356.996°C) is indicative of strong intermolecular forces, likely due to hydrogen bonding capabilities from both the amino group and the carboxylic acid functionality . The moderate LogP value of 1.78550 suggests that the compound has a balance between hydrophilic and lipophilic properties, though it tends slightly toward lipophilicity . This characteristic influences its solubility in various solvents and potential biological interactions.

The presence of both basic (amino) and acidic (carboxylic acid) functional groups makes 2-(3-amino-2-methylphenyl)acetic acid an amphoteric compound, capable of participating in acid-base reactions. Additionally, the amino group provides nucleophilic properties, enabling the compound to participate in a variety of chemical reactions including acylation, alkylation, and condensation reactions.

Nomenclature and Identification

The primary identification of 2-(3-amino-2-methylphenyl)acetic acid is through its CAS Registry Number 23876-07-5, which provides a unique, unambiguous identifier for the chemical compound . This identification system is universally recognized and allows for accurate tracking and referencing of the compound in scientific literature and chemical databases.

Various synonyms and alternative names exist for this compound, which can be useful for cross-referencing in different contexts:

-

3-Amino-2-methylphenylacetic acid

-

3-(Carboxymethyl)-2-methylaniline

-

2-Amino-6-(carboxymethyl)toluene

It is important to note that in some chemical databases and literature, there may be confusion with the similar compound "2-amino-2-(3-methylphenyl)acetic acid" (CAS: 53519-82-7), which has the amino group positioned differently . The structural difference between these compounds is significant as it affects their physical, chemical, and potentially biological properties.

For precise identification, several analytical techniques can be employed, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the position of functional groups

-

Mass Spectrometry, which can verify the exact mass (165.07900)

-

Infrared Spectroscopy, useful for identifying the characteristic absorption bands of the amino and carboxylic acid groups

-

High-Performance Liquid Chromatography (HPLC), which can separate and quantify the compound based on its physical and chemical properties

Structural Comparison with Related Compounds

It is worth noting the structural similarity yet important differences between 2-(3-amino-2-methylphenyl)acetic acid and other related compounds mentioned in the search results. One such compound is 2-amino-2-(3-methylphenyl)acetic acid (CAS: 53519-82-7) , which differs in the position of the amino group. In this related compound, the amino group is located on the alpha carbon of the acetic acid moiety rather than on the aromatic ring.

Another related compound is (2S)-2-amino-2-(3-methylphenyl)acetic acid (CAS: 119397-07-8) , which is a stereoisomer with a specific S-configuration at the alpha carbon. This stereochemistry can significantly impact the compound's biological activity and interactions with chiral environments.

The hydrochloride salt form, 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride (CAS: 1072449-62-7) , represents another derivative with potentially different solubility and stability properties compared to the free base.

These structural variations highlight the importance of precise chemical identification and nomenclature, as even small changes in structure can lead to significant differences in physical, chemical, and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume